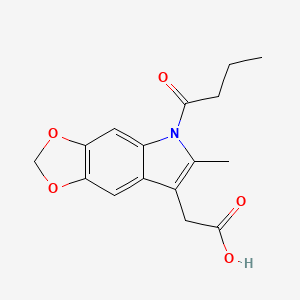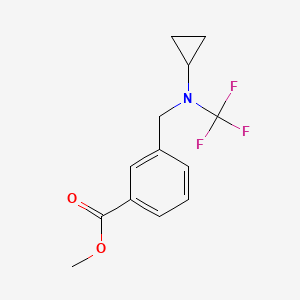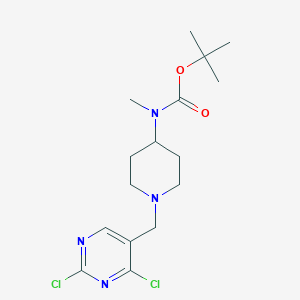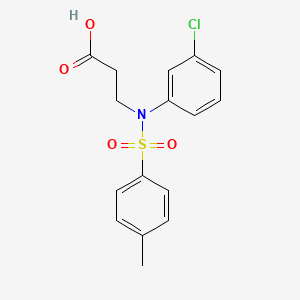
N-(3-Chlorophenyl)-N-(4-methylbenzene-1-sulfonyl)-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid is an organic compound that features a propanoic acid backbone with a 3-chlorophenyl and a tosylamino group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid typically involves the following steps:
Formation of the Tosylamino Intermediate: The tosylation of an amine group is achieved by reacting the amine with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with 3-Chlorophenyl Group: The tosylamino intermediate is then coupled with a 3-chlorophenyl group using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions of tosylamino derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid involves its interaction with specific molecular targets. The tosylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The 3-chlorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chlorophenyl)propanoic acid: Lacks the tosylamino group, which may result in different biological activity.
3-(N-(4-chlorophenyl)-N-tosylamino)propanoic acid: Similar structure but with a 4-chlorophenyl group, which can affect its reactivity and interactions.
3-(N-(3-bromophenyl)-N-tosylamino)propanoic acid: Contains a bromine atom instead of chlorine, potentially altering its chemical properties.
Uniqueness
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid is unique due to the presence of both the 3-chlorophenyl and tosylamino groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
66737-56-2 |
|---|---|
Formule moléculaire |
C16H16ClNO4S |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
3-(3-chloro-N-(4-methylphenyl)sulfonylanilino)propanoic acid |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-5-7-15(8-6-12)23(21,22)18(10-9-16(19)20)14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,19,20) |
Clé InChI |
DTAFRSSVBSUCSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


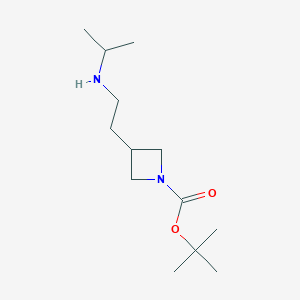
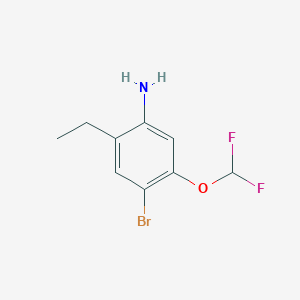
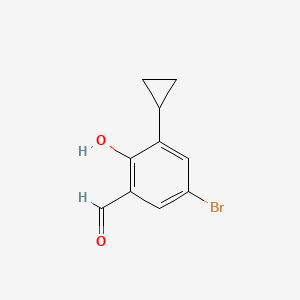
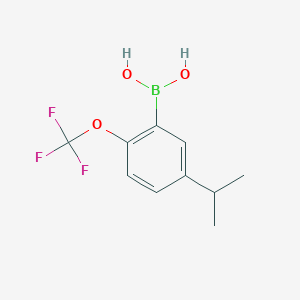
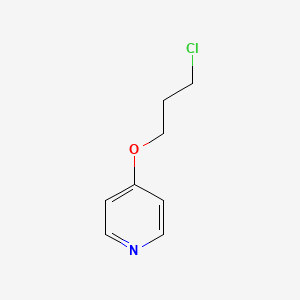
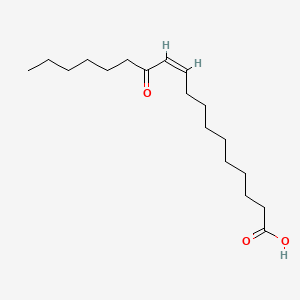

![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)



